molecular formula C30H33EuF21O6 B12511785 Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) europium

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) europium

Cat. No.: B12511785
M. Wt: 1040.5 g/mol
InChI Key: IVLFZIQZPTZTBW-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) europium, often abbreviated as Eu(FOD)₃, is a lanthanide coordination complex with the molecular formula C₃₀H₃₀EuF₂₁O₆ (molecular weight: 1,037.5 g/mol) . The europium(III) ion is chelated by three bidentate ligands derived from 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod), forming a hexacoordinate geometry . The fluorinated β-diketonate ligands enhance the compound’s Lewis acidity, volatility, and stability in organic solvents, making it suitable for catalytic and spectroscopic applications .

Properties

Molecular Formula

C30H33EuF21O6

Molecular Weight

1040.5 g/mol

IUPAC Name

europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione

InChI

InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3;

InChI Key

IVLFZIQZPTZTBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu]

Origin of Product

United States

Preparation Methods

Solvent Effects

Apolar solvents (e.g., dichloromethane) favor oligomerization of Eu(fod)₃, while polar solvents (e.g., DMSO) stabilize monomeric forms. Industrial protocols often use ethanol for cost-effectiveness, but acetonitrile enhances ligand solubility and reaction homogeneity.

pH Control

Maintaining pH 6.0–6.5 during ligand deprotonation prevents europium hydroxide precipitation. Automated titration systems ensure precision in large-scale production.

Purification and Characterization Techniques

Recrystallization

Hexane/acetone mixtures (10:1) yield high-purity Eu(fod)₃ crystals. Residual KCl is removed via aqueous washes, followed by vacuum drying.

Analytical Methods

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm ligand coordination and europium environment.
  • Elemental Analysis: Carbon, hydrogen, and fluorine content validate stoichiometry.
  • X-Ray Diffraction: Confirms octahedral geometry around Eu³⁺.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance mixing and temperature control. Key steps include:

  • Ligand Preparation: Heptafluorobutyric acid is condensed with 2,2-dimethyl-3,5-octanedione under acidic catalysis.
  • Europium Coordination: EuCl₃ is metered into ligand solution at 50–100 L/min.
  • Automated Filtration: Centrifugal filters remove KCl, with <5 ppm residual impurities.

Economic Considerations:

  • Cost Reduction: 40% lower than batch methods due to reduced solvent use.
  • Yield: ≥95% with 99.9% purity for fluorescence applications.

Comparative Analysis of Methods

Parameter Conventional Method Accelerated Method Industrial Method
Time 2–3 weeks 3–5 days 24–48 hours
Yield 60–73% 85–90% ≥95%
Purity 98–99% 99% 99.9%
Scalability Lab-scale Pilot-scale Industrial-scale

Challenges and Innovations

Photostability

In situ synthesis within organically modified silicates (ORMOSILs) enhances photostability by 30% compared to solution-phase complexes.

Ligand Recycling

Recent advances use redox-active tetrathiotungstate ligands to recover europium from waste streams, achieving 95% efficiency.

Catalytic Applications

Eu(fod)₃ catalyzes Hantzsch dihydropyridine synthesis with 90% yield under solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions

Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium primarily undergoes coordination reactions due to the presence of the europium ion. It can form complexes with various organic molecules, particularly those containing oxygen or nitrogen donor atoms .

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents like ethanol, acetone, and squalane. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products of reactions involving Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium are usually coordination complexes. These complexes can vary depending on the nature of the ligands involved .

Scientific Research Applications

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) europium, also known as Europium, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-κO3,κO5)-, EuFOD, or Sievers' Reagent, is an organometallic compound with diverse applications, particularly in scientific research . This compound belongs to a class of lanthanide β-diketonates and has the molecular formula C30H30EuF21O6 .

General Properties

  • Molecular Weight: 1037.5 g/mol
  • Appearance: White to light yellow crystals or powder
  • Melting Point: 203-207 °C
  • Synonyms : EuFOD, Sievers' Reagent

Applications

This compound has found use in various scientific applications:

  • NMR Shift Reagent: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)praseodymium(III), a related compound, is used as an NMR shift reagent .
  • Luminescent Lanthanide Complexes: Europium complexes, including this compound, are utilized in applications involving visible light-sensitized red and near-infrared luminescence .
  • Fluoroimmunoassay: It can be applied in fluoroimmunoassays .
  • Spectroscopic Studies: This compound is used in spectroscopic studies to investigate the properties of lanthanide β-diketoenolates .
  • Coordination Chemistry: It is used to study coordination in adducts of tetrakis β-diketoenolate compounds .
  • Energy Transfer Studies: It is used in energy transfer studies involving lanthanide chelates .

Comparison with Similar Compounds

Comparison with Similar Europium Complexes

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Eu(FOD)₃ C₃₀H₃₀EuF₂₁O₆ 1,037.5 203–207 Fluorinated ligands enhance Lewis acidity and solubility in nonpolar solvents .
Eu(TMHD)₃ (Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)) C₃₃H₅₇EuO₆ 738.6 240–245 Bulkier methyl groups reduce volatility but improve thermal stability .
Eu(TTA)₃ (Tris(1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedionato)europium(III)) C₁₈H₁₂EuF₉O₆S₃ 806.4 137 Thienyl groups enhance luminescence quantum yield but limit catalytic utility .
Key Research Findings

Lewis Acidity and Catalysis: Eu(FOD)₃ outperforms La(FOD)₃ and Eu(SO₄)₃ in Diels-Alder reactions due to optimal Lewis acidity and fluorophilicity .

Paramagnetic Effects in NMR :

  • Eu(FOD)₃ induces significant chemical shift perturbations in ¹H NMR (e.g., resolving barbiturate isomers) , whereas diamagnetic La³⁃ complexes cause minimal shifts .

Luminescence Under Pressure: Eu(FOD)₃ adsorbed on modified surfaces retains emission intensity up to 10 GPa, outperforming non-fluorinated analogs like Eu(acac)₃ .

Thermal Stability :

  • Eu(TMHD)₃ (melting point 240–245°C) is more thermally stable than Eu(FOD)₃ but less soluble in organic solvents .
Notes on Stability and Handling
  • Eu(FOD)₃ requires anhydrous storage to prevent ligand hydrolysis .
  • Eu(TTA)₃ degrades above 137°C, limiting high-temperature applications .

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